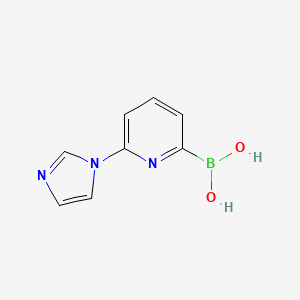

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-imidazol-1-ylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBMUGGBWXYEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671283 | |

| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163707-69-4 | |

| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized as a key coupling partner in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the synthesis of the crucial precursor, 2-bromo-6-(1H-imidazol-1-yl)pyridine, and subsequently detail the two primary methodologies for its conversion to the target boronic acid: Palladium-Catalyzed Miyaura Borylation and Lithiation-Borylation. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of this compound

Heterocyclic boronic acids are indispensable tools in modern organic synthesis. Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have established them as cornerstones in the construction of carbon-carbon bonds.[1][2] The title compound, this compound, is of particular interest due to the prevalence of the imidazolyl-pyridine scaffold in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3][4] Its synthesis, therefore, is a critical step in the discovery and development of new pharmaceuticals.

This guide will provide a detailed exposition of the most reliable and commonly employed synthetic routes to this target molecule, with an emphasis on the underlying chemical principles and practical experimental considerations.

Synthesis of the Key Precursor: 2-Bromo-6-(1H-imidazol-1-yl)pyridine

The most logical and efficient synthetic strategy for this compound commences with the preparation of the halo-aromatic precursor, 2-bromo-6-(1H-imidazol-1-yl)pyridine. This intermediate is accessible from commercially available 2,6-dibromopyridine and imidazole.

Synthetic Approach: Nucleophilic Aromatic Substitution

The synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine from 2,6-dibromopyridine and imidazole is typically achieved via a nucleophilic aromatic substitution (SNA_r) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[5][6] The reaction can be facilitated by either metal catalysis (e.g., copper or palladium) or by using a strong base to generate the imidazolide anion, a potent nucleophile.

A common and effective method is a copper-catalyzed Ullmann-type condensation, which involves the coupling of an aryl halide with an amine, alcohol, or thiol.[7][8] In this case, imidazole acts as the nucleophile.

Caption: Synthesis of the key precursor via Ullmann condensation.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Bromo-6-(1H-imidazol-1-yl)pyridine

The following protocol is a representative example of a copper-catalyzed synthesis.[9]

Materials:

-

2,6-Dibromopyridine

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford 2-bromo-6-(1H-imidazol-1-yl)pyridine as a solid.

Rationale for Experimental Choices:

-

Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type C-N bond formation.[3]

-

Base: Potassium carbonate is used to deprotonate imidazole, forming the more nucleophilic imidazolide anion.

-

Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and salts, and its high boiling point is suitable for this reaction which often requires elevated temperatures.

-

Workup: The aqueous workup is necessary to remove the inorganic salts and DMSO.

Primary Synthetic Pathways to this compound

With the precursor, 2-bromo-6-(1H-imidazol-1-yl)pyridine, in hand, there are two principal and reliable methods for the introduction of the boronic acid functionality: Palladium-Catalyzed Miyaura Borylation and Lithiation-Borylation.

Caption: Two primary pathways to the target boronic acid.

Pathway A: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides or triflates.[10][11] This reaction typically employs a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a weak base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Mechanism: The catalytic cycle of the Miyaura borylation involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to regenerate the Pd(0) catalyst and release the aryl boronate ester.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation and Hydrolysis

Materials:

-

2-Bromo-6-(1H-imidazol-1-yl)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Tetrahydrofuran (THF)

-

Aqueous HCl (e.g., 1 M)

-

Sodium hydroxide (NaOH)

-

Pentane or Hexane

Procedure:

Step 1: Borylation

-

In a dry Schlenk tube, combine 2-bromo-6-(1H-imidazol-1-yl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), Pd(dppf)Cl₂ (0.03-0.05 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous 1,4-dioxane.

-

Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product, the pinacol boronate ester, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Hydrolysis

-

Dissolve the crude pinacol boronate ester in a mixture of THF and water.

-

Add an aqueous acid (e.g., 1 M HCl) and stir at room temperature for 2-4 hours.

-

Adjust the pH of the solution to approximately 7-8 with an aqueous base (e.g., 1 M NaOH).

-

Extract the aqueous layer with ethyl acetate to remove any organic impurities.

-

Carefully acidify the aqueous layer to pH ~4-5 with dilute HCl.

-

The boronic acid may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of THF and ethyl acetate).

-

Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the boronic acid. The product can be further purified by trituration with a non-polar solvent like pentane or hexane.

Rationale for Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Miyaura borylations, known for its good functional group tolerance.[2][12]

-

Boron Source: Bis(pinacolato)diboron is a stable, easy-to-handle solid and is the most common reagent for this transformation.[10][11]

-

Base: Potassium acetate is a weak base that is effective in promoting the transmetalation step without causing significant side reactions, such as premature hydrolysis of the boronate ester or Suzuki-Miyaura homocoupling.[11][12]

Pathway B: Lithiation-Borylation

An alternative and powerful method for the synthesis of aryl boronic acids is the lithiation-borylation sequence.[13] This pathway involves a halogen-metal exchange reaction between the aryl bromide and an organolithium reagent at low temperature to generate an aryllithium intermediate. This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate, followed by acidic workup to afford the boronic acid.

Mechanism: The reaction proceeds via a two-step process. First, the aryl bromide undergoes a halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) to form the corresponding aryllithium. This is then followed by nucleophilic attack of the aryllithium on the electrophilic boron atom of the trialkyl borate to form a borate complex, which upon acidic hydrolysis yields the boronic acid.

Experimental Protocol: Lithiation-Borylation

Materials:

-

2-Bromo-6-(1H-imidazol-1-yl)pyridine

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes

-

Triisopropyl borate [B(O-iPr)₃]

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Aqueous HCl (e.g., 1 M)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve 2-bromo-6-(1H-imidazol-1-yl)pyridine (1.0 eq) in anhydrous THF or Et₂O in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

In a separate flask, dissolve triisopropyl borate (1.2-1.5 eq) in anhydrous THF or Et₂O and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl or 1 M HCl at 0 °C.

-

Stir vigorously for 30 minutes.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or trituration.

Rationale for Experimental Choices:

-

Organolithium Reagent: n-Butyllithium is a strong base and a good nucleophile, effective for halogen-metal exchange at low temperatures.[14]

-

Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as attack of the organolithium reagent on the solvent or other functional groups, and to ensure the stability of the aryllithium intermediate.

-

Boron Electrophile: Triisopropyl borate is a common and effective electrophile for trapping aryllithium species. The bulky isopropoxy groups can help to prevent the formation of over-alkylation products.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

Comparative Analysis of Synthetic Pathways

| Feature | Palladium-Catalyzed Miyaura Borylation (Pathway A) | Lithiation-Borylation (Pathway B) |

| Functional Group Tolerance | Generally high; tolerant of a wide range of functional groups. | Lower; sensitive to acidic protons and electrophilic functional groups. |

| Reaction Conditions | Milder; typically requires heating but avoids cryogenic temperatures. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |

| Reagents | Uses a palladium catalyst and a stable diboron reagent. | Uses highly reactive and pyrophoric organolithium reagents. |

| Workup and Purification | Often involves a two-step process (borylation and hydrolysis) and may require chromatography. | Typically a one-pot reaction followed by an aqueous workup; purification can sometimes be achieved by simple precipitation/trituration. |

| Scalability | Generally easier to scale up due to milder conditions and less hazardous reagents. | Can be challenging to scale up due to the need for low temperatures and handling of pyrophoric reagents. |

| Cost | Palladium catalysts can be expensive. | Organolithium reagents and anhydrous solvents are relatively inexpensive. |

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery and materials science. This guide has detailed two robust and reliable synthetic pathways starting from the key precursor, 2-bromo-6-(1H-imidazol-1-yl)pyridine. The Palladium-Catalyzed Miyaura Borylation offers excellent functional group tolerance and milder reaction conditions, making it a preferred choice for complex substrates. In contrast, the Lithiation-Borylation pathway, while requiring more stringent reaction conditions, can be a more direct and cost-effective route. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the available equipment, and the nature of any other functional groups present in the molecule. It is the author's hope that this comprehensive guide will serve as a valuable resource for scientists working in this exciting field.

References

-

Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(3), 2153–2159. [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(24), 4571–4574. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(18), 3823-3829. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Direct Procedure for the Synthesis of 1-Alkenylboronic Esters. Journal of the American Chemical Society, 124(27), 8001–8006. [Link]

-

Fawcett, A. (2015). Lithiation- Borylation in Synthesis. [Link]

-

Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Problems in Chemistry. (2021, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

-

Ma, D., & Cai, Q. (2008). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 130(45), 14936–14937. [Link]

-

Cui, J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is a key heterocyclic building block of significant interest in medicinal chemistry. Its unique structural motif, combining the versatile reactivity of a boronic acid with the pharmacologically relevant imidazolyl-pyridine scaffold, positions it as a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, its physicochemical properties, and its primary application in palladium-catalyzed cross-coupling reactions. A particular focus is placed on its role in the development of kinase inhibitors for oncology, contextualized with mechanistic insights and experimental considerations.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is foundational for reproducible research. This section details the structural and physical properties of this compound.

Chemical Structure and CAS Number

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 6-position with an imidazol-1-yl group.

As of the latest review, a specific CAS (Chemical Abstracts Service) registry number for this compound has not been publicly cataloged. This is common for specialized research chemicals. Researchers should rely on spectral data (NMR, MS) for definitive identification. For reference, the CAS number for an isomeric variant, (2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid, is 1644060-49-0[1].

Physicochemical Data Summary

The following table summarizes the predicted and known properties of the title compound and related structures. Due to the limited availability of experimental data for the specific title compound, some properties are estimated based on its structural components and data from similar molecules.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉BN₂O₂ | Calculated |

| Molecular Weight | 189.99 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Inferred from similar boronic acids |

| Stability | 2-Pyridylboronic acids can be unstable and prone to protodeboronation, especially under basic conditions. Esterification (e.g., as a pinacol ester) is recommended for long-term storage and for use in certain coupling reactions.[2] | Expertise-based |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is a multi-step process. The following protocol is designed with self-validating checkpoints to ensure the successful formation of the desired product. The overarching strategy involves the initial synthesis of the 6-(1H-imidazol-1-yl)-2-bromopyridine intermediate, followed by a halogen-metal exchange and borylation.

Overall Synthesis Workflow

The synthesis can be visualized as a two-stage process:

Caption: Two-stage synthesis of the target boronic acid.

Stage 1: Synthesis of 6-(1H-Imidazol-1-yl)-2-bromopyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The rationale for this choice is the high reactivity of halopyridines, particularly at the 2- and 6-positions, towards nucleophilic attack.

Protocol:

-

Preparation: To a solution of imidazole (1.2 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (N₂).

-

Expert Insight: The use of NaH is critical to deprotonate the imidazole, forming the imidazolide anion, which is a much stronger nucleophile than neutral imidazole.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes until gas evolution ceases. Add a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous DMF dropwise.

-

Monitoring: Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-(1H-imidazol-1-yl)-2-bromopyridine.

-

Self-Validation: Confirm the structure and purity of the intermediate by ¹H NMR and Mass Spectrometry before proceeding.

-

Stage 2: Synthesis of this compound

This stage employs a halogen-metal exchange followed by borylation, a robust and widely used method for preparing aryl and heteroaryl boronic acids.[3][4]

Protocol:

-

Preparation: Dissolve the intermediate 6-(1H-imidazol-1-yl)-2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

-

Expert Insight: Strict anhydrous conditions and low temperatures are crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.[4]

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0°C and stir for 1 hour to hydrolyze the borate ester. Adjust the pH to ~7 using a saturated sodium bicarbonate solution.

-

Isolation: Extract the aqueous layer with a polar organic solvent (e.g., a mixture of THF and ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude boronic acid.

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Due to potential instability, it is often advisable to use the crude product directly in the next step or to convert it to a more stable pinacol ester derivative for storage.

-

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[5]

General Suzuki-Miyaura Workflow

The coupling reaction involves the boronic acid and an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling.

Case Study: Synthesis of a PI3Kα Inhibitor Scaffold

The imidazo[1,2-a]pyridine scaffold, which is structurally related and accessible from imidazolyl-pyridine boronic acids, is a key pharmacophore in several potent phosphatidylinositol 3-kinase (PI3K) inhibitors.[7] The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers, making it a prime target for drug development.[7]

Synthetic Application:

This compound can be coupled with a functionalized quinazoline core, such as 6-iodo-4-aminoquinazoline, to generate advanced intermediates for PI3Kα inhibitors.[7]

Protocol:

-

Reaction Setup: In a reaction vessel, combine 6-iodo-4-aminoquinazoline (1.0 eq.), this compound (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent and Conditions: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio). Heat the mixture under an inert atmosphere to 90-100°C.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography or recrystallization.

Relevance to Signaling Pathways

The synthesized compounds can potentially inhibit the PI3Kα enzyme, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. While its direct characterization data is sparse, established synthetic methodologies for related pyridylboronic acids provide a reliable pathway for its preparation. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex heterocyclic systems like those found in targeted cancer therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and utilize this versatile building block in their pursuit of novel pharmacological agents.

References

- WANG Qing-qing, LIANG Ying, ZHU Xiao-guang. Preparation of 2-pyridylboronic acid. Journal of Bengbu Medical University, 2010, 35(10): 1043-1045. [URL: http://www.jbbmc.cn/jbbmc/ch/reader/view_abstract.aspx?file_no=20101015&flag=1]

- Li, W. et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2008, (1), 1-27. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2008/i/1-27]

- Hodgson, D. M., & Salingue, F. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(04), 685-687. [URL: https://www.researchgate.net/publication/232761845_The_Preparation_of_a_Stable_2-Pyridylboronate_and_Its_Reactivity_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction]

- ChemicalBook. 2-Pyridineboronic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/123040-00-8.htm]

- BLDpharm. (2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid. [URL: https://www.bldpharm.com/products/1644060-49-0.html]

- Li, G. et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 2023, 28(8), 3341. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141679/]

- Oldenhuis, N. J. et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2011, 44(2), 142-153. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041838/]

- Khan, I. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021, 26(16), 4995. [URL: https://www.mdpi.com/1420-3049/26/16/4995]

- Serdaliyeva, D. et al. Review of pharmacological effects of imidazole derivatives. The Journal of Almaty State Institute of Advanced Medical Training, 2020, (3), 34-41. [URL: https://vestnik.asfendiyarov.net/index.php/journal/article/view/2117]

- Taha, M. et al. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 2022, 27(19), 6599. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573678/]

- P Bieganowski, et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021 May; 26(11): 3192. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197940/]

- Hachicha, M. et al. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2024, 497, 02008. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/22/e3sconf_icamcs2024_02008/e3sconf_icamcs2024_02008.html]

- Patent EP1479685A1. Process for the preparation of pyridine-2-boronic acid esters. [URL: https://patents.google.

- Alishala, A. et al. Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) and investigation of its DNA binding and antibacterial activities. ResearchGate, 2024. [URL: https://www.researchgate.net/publication/382276532_Synthesis_and_computational_studies_of_2-6-1H-benzodimidazol-2-yl_pyridin-2-yl-1H-benzodimidazole_BBP_and_investigation_of_its_DNA_binding_and_antibacterial_activities]

Sources

- 1. 1644060-49-0|(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 2-pyridylboronic acid [xuebao.bbmu.edu.cn]

- 4. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Rise of Heterocyclic Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Properties of Imidazolylpyridine Boronic Acids

The incorporation of the boronic acid moiety into small molecules has revolutionized aspects of medicinal chemistry, culminating in the approval of several blockbuster drugs. Boronic acids serve not only as versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, but also as potent pharmacophores that can form reversible covalent bonds with target proteins. Among the vast landscape of available building blocks, those combining a boronic acid with nitrogen-rich heterocyclic scaffolds, such as imidazolylpyridine, are of paramount importance. These structures offer a unique combination of hydrogen bonding capabilities, metal chelation sites, and tunable electronic properties, making them invaluable assets in the design of targeted therapeutics.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of imidazolylpyridine boronic acids. Moving beyond a simple recitation of data, we delve into the causality behind their behavior, offering field-proven insights into their synthesis, characterization, and application.

Core Physicochemical Properties: A Quantitative Overview

The utility of any chemical entity in a drug discovery program is fundamentally governed by its physicochemical properties. For imidazolylpyridine boronic acids, the interplay between the Lewis acidic boron center and the basic nitrogen atoms of the heterocyclic core creates a unique profile that must be understood for effective application.

Acidity and Ionization (pKa)

A critical parameter for any molecule intended for biological application is its acid dissociation constant (pKa). Boronic acids are Lewis acids, accepting a hydroxide ion to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate form. This equilibrium is crucial for their solubility, membrane permeability, and ability to interact with biological targets.

At physiological pH (~7.4), the ionization state of the molecule is determined by the pKa values of both the boronic acid group and the nitrogen atoms of the imidazolylpyridine core.

-

Boronic Acid pKa : Aryl boronic acids typically exhibit pKa values in the range of 4 to 10. The specific value for an imidazolylpyridine derivative is highly dependent on the electronic nature of the heterocyclic system and any additional substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it.

-

Heterocycle pKa : The imidazole and pyridine rings contain basic nitrogen atoms that will be protonated at lower pH values. The pKa of imidazole is approximately 7, while that of pyridine is around 5.2.

This dual nature means the molecule can exist in cationic, neutral, or anionic forms depending on the ambient pH, profoundly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Typical Physicochemical Properties of Aryl Boronic Acids

| Property | Typical Value/Characteristic | Significance in Drug Discovery |

| pKa (Boronic Acid) | 4 - 10 | Governs ionization state at physiological pH, impacting solubility and target binding. |

| Solubility | Generally low in water for neutral form; increases in anionic (boronate) form. | Affects formulation, bioavailability, and assay conditions. |

| Melting Point | Typically high, characteristic of crystalline solids with intermolecular H-bonding. | An indicator of purity and crystal lattice energy. |

| LogP / LogD | Varies widely with substitution. The charge state significantly impacts the LogD value. | Key predictors of membrane permeability and pharmacokinetic behavior. |

Solubility

The aqueous solubility of imidazolylpyridine boronic acids is often limited in their neutral, trigonal form but increases significantly upon conversion to the charged tetrahedral boronate state at pH values above their pKa. This pH-dependent solubility is a key consideration for designing in vitro assays and developing formulations. In many cases, organic co-solvents like DMSO are required for initial solubilization.

Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical research. Imidazolylpyridine boronic acids present characteristic spectroscopic signatures.

-

NMR Spectroscopy :

-

¹H NMR : The protons on the imidazole and pyridine rings appear in the aromatic region (typically δ 7.0-9.0 ppm). The B(OH)₂ protons often present as a broad singlet that can exchange with deuterium upon addition of D₂O. Its chemical shift can be highly variable depending on solvent and concentration.

-

¹³C NMR : The carbon atom attached to the boron (C-B) exhibits a characteristic chemical shift. The other aromatic carbons can be assigned using 2D NMR techniques like HMQC and HMBC.

-

¹¹B NMR : This technique, though less common in standard labs, provides direct information about the boron center, distinguishing between the trigonal acid and tetrahedral boronate species.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) is typically used to confirm the molecular weight, often showing the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy : Key stretches include a broad O-H band (from the B(OH)₂) around 3200-3400 cm⁻¹ and B-O stretching vibrations around 1330-1360 cm⁻¹.

Chemical Properties and Reactivity

The chemical utility of imidazolylpyridine boronic acids is dominated by the reactivity of the boronic acid moiety, particularly in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the most important carbon-carbon bond-forming reaction practiced today, valued for its functional group tolerance and operational simplicity. Imidazolylpyridine boronic acids are excellent coupling partners for a wide range of aryl and heteroaryl halides or triflates.

However, a critical consideration when using nitrogen-rich heterocycles is the potential for the basic nitrogen lone pairs to coordinate to the palladium catalyst, leading to inhibition or catalyst deactivation. Modern palladium catalysts, employing sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos), have been developed to overcome this challenge, allowing for efficient coupling under mild conditions.

Below is a logical workflow for the synthesis and subsequent use of an imidazolylpyridine boronic acid in a Suzuki-Miyaura coupling.

Caption: Experimental workflow for the synthesis and application of imidazolylpyridine boronic acids.

Protocol: Suzuki-Miyaura Coupling of an Imidazolylpyridine Boronic Acid with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a biaryl product via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Imidazolylpyridine boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous sodium sulfate, ethyl acetate, brine

Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask, add the aryl bromide (1.0 eq), imidazolylpyridine boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

In a separate vial, pre-mix the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of the dioxane.

-

Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

-

Causality Insight: An inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the Pd(0) active catalyst, which would otherwise lead to reaction failure.

-

-

Solvent and Catalyst Addition:

-

Add the degassed 4:1 dioxane/water solvent to the flask containing the solids.

-

Add the pre-mixed catalyst/ligand solution to the reaction flask via syringe.

-

Causality Insight: The water in the solvent mixture is not just for solubility; it plays a crucial role in the catalytic cycle, particularly in the hydrolysis of the base and facilitating the transmetalation step. Degassing removes dissolved oxygen, a potent catalyst poison.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 2-16 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Causality Insight: The aqueous washes remove the inorganic base (K₃PO₄) and any remaining boronic acid byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.

-

-

Final Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

-

Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Imidazolylpyridine boronic acids are powerful building blocks for creating molecules that target a wide range of diseases. The heterocyclic core can engage in specific hydrogen bonding and pi-stacking interactions within a protein's active site, while the boronic acid can be used either as a synthetic handle or as a warhead that forms a reversible covalent bond with a key catalytic residue (e.g., a serine or threonine).

-

Kinase Inhibitors: The imidazolylpyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atoms can mimic the hydrogen bonding pattern of the natural ATP ligand at the hinge region of the kinase domain.

-

PD-1/PD-L1 Antagonists: Small molecules designed to disrupt the PD-1/PD-L1 protein-protein interaction in immuno-oncology often feature complex biaryl structures, which are readily synthesized using imidazolylpyridine boronic acids.

-

Enzyme Inhibitors: The boronic acid itself can act as a transition-state analog inhibitor for serine proteases and other enzymes.

Conclusion and Future Outlook

Imidazolylpyridine boronic acids represent a convergence of desirable features for modern medicinal chemistry: a privileged heterocyclic scaffold and a uniquely reactive functional group. Their physical properties, while requiring careful consideration, can be modulated through synthetic derivatization. Their chemical reactivity, centered on the robust Suzuki-Miyaura coupling, provides a reliable and versatile route to novel and complex molecular architectures. As the demand for highly specific and potent therapeutics continues to grow, the strategic application of these powerful building blocks will undoubtedly continue to fuel innovation in drug discovery pipelines.

References

- Bellina, F., & Rossi, R. (2010). The Suzuki–Miyaura Cross-Coupling Reaction of Hetaryl Boron Compounds with Hetaryl Halides and Triflates. Chemical Reviews, 110(4), 1966-2045.

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Coupling of Unactivated Alkyl Halides and 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society, 133(7), 2116-2119.

- Li, W., Nelson, D. P., & Jensen, M. S. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 68(22), 8751-8754.

- Tripp, J. C., & Schlenoff, J. B. (2000). The Suzuki Coupling of Boronic-Acid-Functionalized Polyelectrolytes. Macromolecules, 33(23), 8563-8565.

- Al-Zoubi, R. M. (2015). Synthesis of Imidazole, Oxazole, and Thiazole Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1339-1346.

- Shaveta, G., Meenakshi, G., & Priyanka, S. (2013). Imidazole, a versatile nucleus in medicinal chemistry: A review. International Journal of ChemTech Research, 5(2), 793-801.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of some new substituted 1,2,4-triazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles and 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-thiones. Archiv der Pharmazie, 340(1), 31-36.

- Boelsterli, J., & Patois, E. (1993). A new synthesis of 2,4,5-trisubstituted imidazoles. Tetrahedron Letters, 34(34), 5519-5522.

-

Zhang, Y., Xie, X., Wang, X., Wen, T., Zhao, C., Liu, H., Zhao, B., & Zhu, Y. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. Available at: [Link]

-

Nordqvist, A., Nilsson, M. T., Lagerlund, O., Muthas, D., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5437-5441. Available at: [Link]

-

Singh, A., & Singh, A. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Medicinal Chemistry Research, 29, 1685-1698. Available at: [Link]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2014). Design and Synthesis of Imidazopyridine-Based Scaffolds as Potential Anticancer Agents. Molecules, 19(9), 14696-14713.

-

Holzer, M., Dietz, M., Gries, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11626-11646. Available at: [Link]

-

Zhang, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. Available at: [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural combination of a pyridine core, an imidazole substituent, and a boronic acid moiety. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted NMR spectra, a robust experimental protocol for data acquisition, and an exploration of the underlying chemical principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine and imidazole rings. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. The proposed solvent for analysis is DMSO-d₆, which is suitable for boronic acids and helps in observing the exchangeable protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~8.2 - 8.4 | s | - |

| H-3 | ~7.9 - 8.1 | t | ~7.8 |

| H-4 | ~7.7 - 7.9 | d | ~7.5 |

| H-5 | ~7.5 - 7.7 | d | ~8.0 |

| H-5' | ~7.3 - 7.5 | t | ~1.2 |

| H-4' | ~7.0 - 7.2 | t | ~1.2 |

| B(OH)₂ | ~5.0 - 6.0 | br s | - |

Note: The chemical shifts for the boronic acid protons (B(OH)₂) can be broad and their position may vary depending on concentration and water content in the solvent.

Justification of Predicted ¹H Chemical Shifts:

-

Pyridine Protons (H-3, H-4, H-5): The pyridine ring protons are expected to be in the aromatic region. The boronic acid group at the C-2 position and the imidazole group at the C-6 position will influence their chemical shifts. The typical pattern for a 2,6-disubstituted pyridine will be a triplet for H-4 and two doublets for H-3 and H-5. Based on data for similar pyridine-2-boronic acids, the protons are expected to be downfield.

-

Imidazole Protons (H-2', H-4', H-5'): The protons of the imidazole ring will also appear in the aromatic region. The H-2' proton, situated between two nitrogen atoms, is expected to be the most downfield and appear as a singlet. The H-4' and H-5' protons will likely appear as triplets due to coupling with each other, though the coupling constant will be small. In 1-substituted imidazoles, these protons typically resonate between 7.0 and 7.5 ppm.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of boronic acid and imidazole substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-6 | ~150 - 155 |

| C-4 | ~140 - 145 |

| C-2' | ~138 - 142 |

| C-5 | ~125 - 130 |

| C-4' | ~122 - 126 |

| C-3 | ~120 - 125 |

| C-5' | ~115 - 120 |

Note: The C-2 carbon, directly attached to the boron atom, may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Justification of Predicted ¹³C Chemical Shifts:

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring will have distinct chemical shifts. The C-2 carbon, bearing the boronic acid group, is expected to be significantly downfield. The C-6 carbon, attached to the imidazole ring, will also be downfield. The chemical shifts of C-3, C-4, and C-5 are predicted based on data from substituted pyridines.[4][5]

-

Imidazole Carbons (C-2', C-4', C-5'): The imidazole carbons will resonate in the aromatic region. C-2' is expected to be the most downfield among the imidazole carbons. The chemical shifts of C-4' and C-5' are predicted to be in the range of 115-126 ppm, consistent with data for 1-substituted imidazoles.[1][6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄. These solvents are effective in breaking up the oligomeric structures that boronic acids tend to form, which can lead to broad and poorly resolved NMR signals.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of 0 to 180 ppm.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures, we have established a reliable set of expected chemical shifts and coupling patterns. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related heterocyclic boronic acids, facilitating more efficient and accurate structural determination.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). NIH.

- Wiley-VCH. (2007).

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.

- ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 13C NMR spectrum.

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform

- Supporting Inform

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

- MDPI. (2020, August 19).

- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective c

- SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g.

- RSC Medicinal Chemistry. (2024, September 10). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H).

- ChemicalBook. (n.d.). 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum.

- OSTI.gov. (1985, March 1). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.

- Semantic Scholar. (n.d.).

Sources

A Technical Guide to (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid: Commercial Availability, Quality Assessment, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest in the field of drug discovery and development. Its unique structural motif, featuring a pyridine ring substituted with both a reactive boronic acid group and an imidazole moiety, positions it as a valuable reagent for the synthesis of complex molecules with potential therapeutic applications. The boronic acid functionality serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides. The imidazole and pyridine nitrogen atoms can act as hydrogen bond acceptors or metal coordinating sites, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide provides an in-depth overview of the commercial availability of this reagent, guidance on assessing its quality, and a detailed exploration of its synthetic utility.

Commercial Availability and Supplier Landscape

The accessibility of this compound (CAS No. 1313433-36-8) from commercial suppliers is a critical factor for its seamless integration into research and development workflows. A survey of the chemical supplier landscape indicates that this compound is available from several vendors, primarily specializing in building blocks for medicinal chemistry.

| Supplier | Purity | Available Quantities | Notes |

| BLDpharm | ≥97% | 100mg, 250mg, 1g, 5g | Often available for immediate shipment. |

| Hangzhou Zhongqi Chem Co., Ltd. | Custom | Bulk and custom synthesis inquiries are welcome. | Specializes in custom synthesis, may be a good source for larger quantities. |

| ChemScene | ≥98% | 50mg, 100mg, 250mg, 500mg, 1g | Provides a range of quantities suitable for discovery-phase research. |

| Sigma-Aldrich | Inquire | Availability may vary. | Important to check their catalog for current stock and offerings of this specific isomer. |

Note: The commercial availability of chemical reagents can fluctuate. It is always recommended to verify stock and lead times directly with the suppliers. For larger-scale synthetic campaigns, inquiring about custom synthesis capabilities is advisable.

Assessing Reagent Quality: A Self-Validating Approach

Ensuring the quality and purity of this compound is paramount for the reproducibility and success of subsequent synthetic transformations. A multi-pronged approach to quality assessment should be employed.

Supplier Documentation: The First Line of Verification

Upon receipt of the reagent, a thorough review of the supplier-provided documentation is the initial step.

-

Certificate of Analysis (CoA): This document should provide lot-specific data on the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. Key parameters to check include the stated purity percentage and the method of analysis.

-

Technical Data Sheet (TDS): The TDS will offer general information about the compound, including its chemical structure, molecular weight, and storage recommendations. Proper storage, typically at 2-8°C in a dry environment, is crucial for maintaining the stability of boronic acids.

In-House Analytical Verification

For critical applications, independent analytical verification is strongly recommended.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structural integrity of the molecule. The expected signals for the imidazole and pyridine protons should be present in the correct integration ratios and with the expected splitting patterns. The presence of significant unidentifiable signals could indicate impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique provides information on both the purity and the molecular weight of the compound. A single major peak in the chromatogram corresponding to the expected mass of this compound is a strong indicator of high purity.

The following diagram illustrates a logical workflow for reagent quality assessment:

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Synthesis of a Pyridinylboronic Acid (General Example)

The following is a generalized protocol for the synthesis of a pyridinylboronic acid via lithium-halogen exchange, which can be adapted for the synthesis of the title compound from a suitable 6-halo-2-(1H-imidazol-1-yl)pyridine precursor.

Materials:

-

6-Halo-2-(1H-imidazol-1-yl)pyridine

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (e.g., 1 M HCl)

-

Saturated aqueous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Dissolve the 6-halo-2-(1H-imidazol-1-yl)pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (typically 1.0-1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.

-

Add triisopropyl borate (typically 1.5-2.0 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) to precipitate the boronic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyridinylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Example)

The following is a representative protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide.

Materials:

-

This compound

-

Aryl or heteroaryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add this compound (typically 1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex heterocyclic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for medicinal chemists and researchers in drug discovery. By carefully selecting suppliers, rigorously assessing reagent quality, and employing optimized synthetic protocols, scientists can effectively leverage the potential of this important intermediate to accelerate the development of novel therapeutic agents.

References

- BLDpharm. (n.d.). Product Page for 6-(1H-Imidazol-1-yl)nicotinic acid.

- ChemScene. (n.d.). Product Page for (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)boronic acid.

- Echemi. (n.d.). Product Page for (6-(2-methyl-1h-imidazol-1-yl)pyridin-2-yl)boronic acid.

- Google Patents. (n.d.). Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases.

- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(12), 1729-1731.

- Liu, Y., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(1), 135-153.

- Maleczka, R. E., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(19), 8694-8706.

- Pereira Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4234.

- Sigma-Aldrich. (n.d.). Product Page for {3-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid.

- Triz Pharma-Tech Co,Ltd. (n.d.). Boronic Acids & Esters.

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction [Video]. ChemHelp ASAP. Retrieved from [Link]

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction: The Unique Chemical Persona of Boronic Acids

Once relegated to the periphery of medicinal chemistry, primarily due to early misconceptions about toxicity, boron-containing compounds, and specifically boronic acids, have undergone a remarkable renaissance.[1][2] The approval of bortezomib in 2003 as a first-in-class proteasome inhibitor for multiple myeloma irrevocably shattered this paradigm, illuminating the profound therapeutic potential of the boronic acid pharmacophore.[1][2][3][4] This guide provides an in-depth exploration of the core principles that make boronic acids a privileged class of molecules in modern drug discovery, intended for researchers, scientists, and drug development professionals.

Structurally, a boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[5][6] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry and, critically, a vacant p-orbital.[7][] This electron deficiency confers a mild Lewis acidic character, a pivotal feature that governs their biological activity.[5][7] Unlike their carboxylic acid analogues, boronic acids are not found in nature and are synthetically derived.[7] Their stability, coupled with their capacity for reversible covalent interactions with biological nucleophiles, underpins their utility as potent and selective enzyme inhibitors.[5][6] Furthermore, their ultimate metabolic degradation to the environmentally benign boric acid adds to their appeal as "green" compounds.[2][7]

Part 1: The Mechanism of Action - Reversible Covalent Inhibition

The cornerstone of the pharmacological activity of most boronic acid-based drugs is their ability to act as transition-state analogues, forming reversible covalent bonds with nucleophilic residues in the active sites of enzymes, most notably serine and threonine proteases.[9] This interaction is a two-step process:

-

Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, dictated by the organic scaffold (R-group) of the boronic acid.

-

Covalent Bond Formation: The electrophilic boron atom is then attacked by a nucleophilic residue in the active site, typically the hydroxyl group of a serine or threonine. This forms a tetrahedral boronate adduct, a stable intermediate that mimics the transition state of substrate hydrolysis.[10][11]

This covalent bond, while strong, is reversible, allowing for a dynamic equilibrium between the free and bound states of the inhibitor.[9] The potency and duration of inhibition are therefore a function of both the initial binding affinity and the kinetics of covalent bond formation and breakage. This reversibility can be advantageous in minimizing off-target effects and toxicity.[12]

For serine proteases, the catalytic serine residue acts as the nucleophile, attacking the vacant p-orbital of the boron atom. The resulting tetrahedral intermediate is stabilized by interactions within the enzyme's active site, effectively blocking substrate access and halting catalytic activity.[13][14][15]

Caption: A general workflow for the synthesis of phenylboronic acid.

Conclusion: The Future of Boronic Acids in Drug Discovery

The journey of boronic acids from chemical curiosities to blockbuster drugs is a testament to the power of innovative medicinal chemistry. Their unique ability to engage in reversible covalent interactions has provided a powerful tool for designing highly potent and selective inhibitors for a variety of challenging biological targets. As our understanding of their chemistry and biology deepens, and as synthetic methodologies become even more sophisticated, we can anticipate that boronic acids will continue to be a fertile ground for the discovery of next-generation therapeutics. The challenges of optimizing their pharmacokinetic properties and minimizing potential off-target toxicities remain, but the continued success of this remarkable class of compounds suggests a bright and impactful future.

References

- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Institutes of Health.

- Mechanism of Action. (n.d.). NINLARO® (ixazomib).

- Clinical Profile of Tavaborole 5% Topical Solution. (n.d.). GlobalRx.

- Ixazomib. (n.d.). Wikipedia.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.

- Boronic acid. (n.d.). Wikipedia.

- An upcoming drug for onychomycosis: Tavaborole. (n.d.). PMC - NIH.

- Bortezomib. (n.d.). Wikipedia.

- Tavaborole. (n.d.). Wikipedia.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).

- VABOMERE (meropenem and vaborbactam) How It Works. (n.d.).

- What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse.

- Bortezomib: Understanding the Mechanism of Action. (n.d.). Molecular Cancer Therapeutics.

- Biochemical Activity of Vaborbactam. (2020, January 27). PMC - NIH.

- Mechanism of action of ixazomib. (n.d.). ResearchGate.

- Tavaborole. (n.d.). PubChem - NIH.

- Bortezomib. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- Vaborbactam – Knowledge and References. (n.d.). Taylor & Francis.

- Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. (2018, August 17). SciSpace.

- Spotlight on ixazomib: potential in the treatment of multiple myeloma. (2016, January 11). PMC - NIH.

- Spotlight on tavaborole for the treatment of onychomycosis. (2015, November 20). PMC - NIH.

- Vaborbactam. (n.d.). Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). PMC - NIH.

- Vaborbactam. (n.d.). Wikipedia.

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing).

- A Comparative Analysis of Diazaborines and Boronic Acids as Enzyme Inhibitors. (n.d.). Benchchem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.

- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024, February 27).

- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS.

- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). MDPI.

- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19).

- Boronic Acids and Esters. (n.d.). Building Block / BOC Sciences.

- Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. (2008, July 21). PubMed.

- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.).

- Inhibition of serine proteases by arylboronic acids. (n.d.). PubMed.

- Drugs containing boronic acid approved by the Food and Drug... (n.d.). ResearchGate.

- Design and discovery of boronic acid drugs. (2020, June 1). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. boronmolecular.com [boronmolecular.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 9. pnas.org [pnas.org]

- 10. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to One-Pot Borylation/Suzuki Reactions of 2-Pyridyl Halides

Introduction: Streamlining Biaryl Synthesis with a One-Pot Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and generally mild conditions.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, is particularly vital in pharmaceutical and materials science for constructing complex biaryl and hetero-biaryl scaffolds.[1][2] Many kinase inhibitors, for instance, feature a hetero-aromatic "hinge-binding" moiety, often synthesized via Suzuki coupling.[1]